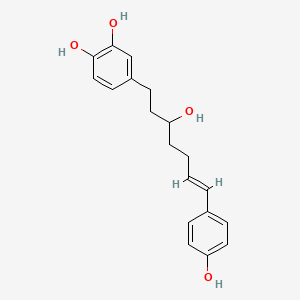

1-(3,4-二羟基苯基)-7-(4-羟基苯基)-(6E)-6-庚烯-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

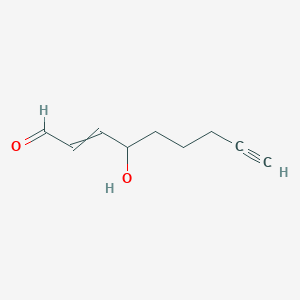

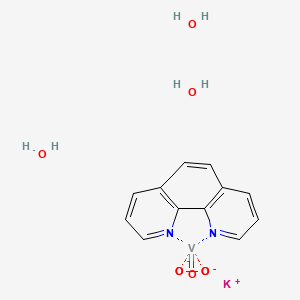

1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol, also known as 3,4-dihydroxy-7-(4-hydroxy-phenyl)-hept-6-en-3-ol, is a naturally occurring compound found in several plants, including the bark of the magnolia tree. It is an important compound in the biosynthesis of lignans, which are polyphenolic compounds with potential medicinal properties. It is also an important intermediate in the biosynthesis of several other compounds, such as magnolol and honokiol, which have been studied for their potential therapeutic benefits.

科学研究应用

Diarylheptanoids from Curcuma Species: 这种化合物是从姜黄属植物的根茎中分离出的一种二苯庚烷类化合物,如广西姜黄(Curcuma kwangsiensis)和泰国姜黄(Curcuma comosa)。这些化合物,包括1-(3,4-二羟基苯基)-7-(4-羟基苯基)-(6E)-6-庚烯-3-醇,已被研究其潜在的药理活性。特别是对脂多糖激活的巨噬细胞中一氧化氮产生的抑制作用已经评估,表明具有潜在的抗炎性能力 (Li et al., 2010); (Kaewamatawong et al., 2009)。

Estrogenic Activity Evaluation: 研究已经调查了这些化合物在细胞系中使用RT-PCR评估的类雌激素样转录活性。一些二苯庚烷类化合物,包括这种化合物,显示出与已知植物雌激素相当或更高的类雌激素活性 (Suksamrarn et al., 2008)。

Synthesis and Chemical Studies: 对这种化合物及相关二苯庚烷类化合物的立体选择性合成引起了极大兴趣。这些研究有助于我们了解其生物活性的结构要求,并促进这些化合物的生产以进行进一步的药理学研究 (Kashanna et al., 2012)。

Anti-inflammatory and Neuroprotective Activities: 已对来自泰国姜黄的二苯庚烷类化合物的抗炎活性进行了研究,突显了它们在治疗涉及炎症的疾病中的潜力。此外,已经进行了关于它们对细胞系中谷氨酸诱导的氧化应激的神经保护活性的研究,展示了它们在神经保护疗法中的潜力 (Jiamvoraphong et al., 2017); (Jirásek et al., 2014)。

属性

IUPAC Name |

4-[(E)-3-hydroxy-7-(4-hydroxyphenyl)hept-6-enyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-16(11-7-15-8-12-18(22)19(23)13-15)4-2-1-3-14-5-9-17(21)10-6-14/h1,3,5-6,8-10,12-13,16,20-23H,2,4,7,11H2/b3-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECNHCLFPNYLCU-HNQUOIGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCCC(CCC2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCC(CCC2=CC(=C(C=C2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the biological activity of this compound and its enantiomers?

A1: The research primarily focused on the isolation and structural characterization of various diarylheptanoids from Curcuma kwangsiensis, including 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol. The study did investigate the inhibitory effects of these compounds on nitric oxide production in lipopolysaccharide-activated macrophages. The research successfully isolated both the (3S)- and (3R)- enantiomers of 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol []. This finding suggests potential for further investigation into their distinct biological activities and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)

![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)

![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)